molecular formula C17H28ClN3O2 B12726761 N-(3-Chlorophenyl)-N'-(2-(diethylamino)-3-propoxypropyl)urea CAS No. 86398-79-0

N-(3-Chlorophenyl)-N'-(2-(diethylamino)-3-propoxypropyl)urea

Cat. No.: B12726761
CAS No.: 86398-79-0
M. Wt: 341.9 g/mol
InChI Key: WDFWBZHPCRYEIK-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N’-(2-(diethylamino)-3-propoxypropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-N’-(2-(diethylamino)-3-propoxypropyl)urea typically involves the reaction of 3-chloroaniline with a suitable isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Commonly used reagents and solvents include diethyl ether, dichloromethane, and catalytic amounts of base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N’-(2-(diethylamino)-3-propoxypropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol, potassium carbonate in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where urea derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-N’-(2-(diethylamino)-3-propoxypropyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenyl)-N’-(2-(dimethylamino)-3-propoxypropyl)urea: Similar structure but with dimethylamino instead of diethylamino group.

    N-(3-Bromophenyl)-N’-(2-(diethylamino)-3-propoxypropyl)urea: Bromophenyl group instead of chlorophenyl group.

    N-(3-Chlorophenyl)-N’-(2-(diethylamino)-3-butoxypropyl)urea: Butoxypropyl group instead of propoxypropyl group.

Uniqueness

N-(3-Chlorophenyl)-N’-(2-(diethylamino)-3-propoxypropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

86398-79-0

Molecular Formula

C17H28ClN3O2

Molecular Weight

341.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[2-(diethylamino)-3-propoxypropyl]urea

InChI

InChI=1S/C17H28ClN3O2/c1-4-10-23-13-16(21(5-2)6-3)12-19-17(22)20-15-9-7-8-14(18)11-15/h7-9,11,16H,4-6,10,12-13H2,1-3H3,(H2,19,20,22)

InChI Key

WDFWBZHPCRYEIK-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(CNC(=O)NC1=CC(=CC=C1)Cl)N(CC)CC

Origin of Product

United States

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